[1,2,4]Triazolo[4,3-a]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRYHGCQCRSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720980 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082448-58-5, 1379186-04-5 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[4,3-a]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazolopyrimidines (e.g., [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine derivatives):
- Structural Difference : Replaces the pyridine ring with pyrimidine, introducing an additional nitrogen atom.
- Impact : Pyrimidine’s electron-deficient nature enhances π-π stacking interactions in biological targets, improving binding affinity in kinase inhibitors .
- Example : 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 85841-26-5) exhibits anti-tubercular activity (MIC = 0.5 µg/mL) due to its enhanced lipophilicity from the chlorophenyl substituent .
Triazolopyrazines (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-amine derivatives):
- Structural Difference : Incorporates a pyrazine ring fused to triazole.
- Impact : Increased hydrogen-bonding capacity improves solubility but reduces metabolic stability in vivo .
Substituent Variations in Triazolopyridines
Key Observations :
- Methylation (e.g., at position 3 or 7) improves pharmacokinetic properties but may reduce target engagement due to steric hindrance .
- Halogenation (e.g., Cl or Br at position 7) enhances electrophilicity, facilitating Suzuki-Miyaura couplings for diversification .
- Hydrochloride salts improve bioavailability by enhancing water solubility, critical for oral drug delivery .
Q & A
Q. What are the standard synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-7-amine?
The synthesis typically involves cyclization reactions between triazole precursors and pyridine derivatives. A common approach includes reacting 1,2,4-triazoles with α,β-unsaturated esters or nitriles under basic conditions (e.g., potassium carbonate in dimethylformamide). For example, ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is synthesized via this method, achieving ~72% yield . Modifications to the core structure (e.g., introducing methyl groups) may require additional steps, such as alkylation or reduction, using agents like sodium borohydride .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing amine and triazole protons.
- X-ray diffraction: Resolves planar geometry of the fused triazole-pyridine system, with deviations <0.1 Å in bond lengths .
- Mass spectrometry: Validates molecular weight (e.g., 133.154 g/mol for the methyl derivative) .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related triazolopyridines exhibit DNA intercalation (e.g., triazoloquinoxaline derivatives show IC₅₀ values <10 µM against HepG2 and MCF-7 cells) . Assays like fluorescence displacement (ethidium bromide competition) or enzyme inhibition studies (e.g., kinase assays) are used to evaluate biological activity .
Q. What are the stability and storage requirements for this compound?
Store at 2–8°C in dark, anhydrous conditions to prevent degradation. Polar aprotic solvents (e.g., DMF) enhance stability during reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Key variables include:
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Catalysts: Bases like K₂CO₃ or DBU accelerate cyclization .
- Temperature: Controlled heating (60–80°C) minimizes side reactions . For example, substituting methyl groups at the 3-position increases yield by 15% due to reduced steric hindrance .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound purity. Strategies include:
Q. What computational tools predict the biological targets of triazolopyridines?
Molecular docking (AutoDock, Glide) and pharmacophore modeling identify potential targets like kinases or DNA topoisomerases. For example, triazoloquinoxalines show strong docking scores (-9.2 kcal/mol) against DNA gyrase . ADMET predictions (SwissADME) assess bioavailability and toxicity .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications: Introduce halogens (e.g., 7-bromo derivatives) to enhance lipophilicity .
- Side-chain variations: Compare N-propyl vs. N-cyclopentyl groups for steric effects .
- Bioisosteres: Replace triazole with pyrazole to evaluate ring flexibility . Quantitative SAR (QSAR) models using Hammett constants or logP values correlate substituents with activity .
Q. What analytical methods distinguish closely related triazolopyridine isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
